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molecular formula C12H11NO4 B8437350 Methyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B8437350
M. Wt: 233.22 g/mol
InChI Key: MVRPRKDZLBWXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399483B2

Procedure details

To a solution/suspension of 2-amino-3-methoxybenzaldehyde (1.8 g, 11.9 mmol) in dry toluene (30 mL) under nitrogen was added acetic acid (0.1 mL) followed by dimethyl malonate (3.4 mL, 29.8 mmol) and piperidine (2.9 mL, 29.8 mmol). The reaction mixture was heated at reflux for 2 h. After cooling to r.t., the mixture was diluted with water (30 mL) and extracted with EtOAc (2×150 mL). The organic layer was separated, dried (Na2SO4), filtered and concentrated in vacuo. The residue was triturated in EtOAc/Et2O and the resulting solid was filtered off and dried in vacuo to give the title compound (1.7 g, 61%) as a pale yellow solid. δH (DMSO-d6) 10.65 (br s, 1H), 8.52 (s, 1H), 7.42 (d, J 8.0 Hz, 1H), 7.27 (d, J 8.0 Hz, 1H), 7.21 (t, J 6.0 Hz, 1H), 3.94 (s, 3H), 3.84 (s, 3H). LCMS (ES+) 234 (M+H)+, RT 2.13 minutes (Method 5).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
2.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.C(O)(=O)C.[C:16](OC)(=[O:22])[CH2:17][C:18]([O:20][CH3:21])=[O:19].N1CCCCC1>C1(C)C=CC=CC=1.O>[CH3:21][O:20][C:18]([C:17]1[C:16](=[O:22])[NH:1][C:2]2[C:3]([CH:4]=1)=[CH:6][CH:7]=[CH:8][C:9]=2[O:10][CH3:11])=[O:19]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Four
Name
Quantity
2.9 mL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in EtOAc/Et2O
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(NC2=C(C=CC=C2C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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